![molecular formula C20H14Cl2N2O B2417596 1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole CAS No. 338786-91-7](/img/structure/B2417596.png)

1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

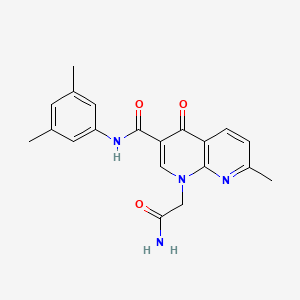

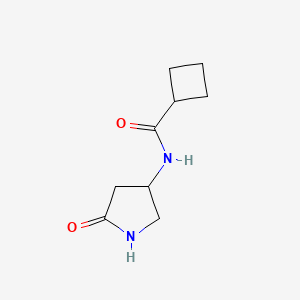

The compound “1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole” is a complex organic molecule. It contains a benzimidazole core, which is a bicyclic heteroarene structure, and a phenyl group attached to the benzimidazole. The molecule also contains a 3,4-dichlorobenzyl group attached via an ether linkage .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar benzimidazole ring system, the phenyl ring, and the 3,4-dichlorobenzyl group. The ether linkage provides some flexibility, allowing the dichlorobenzyl group to rotate relative to the rest of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the benzimidazole ring, the dichlorobenzyl group, and the phenyl group would all influence its properties .Applications De Recherche Scientifique

Antiviral and Anti-Infective Drugs

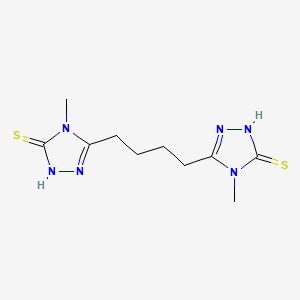

This compound is a part of the 1,2,4-triazolethiones class of molecules, which have been found to have potential as antiviral and anti-infective drugs . They might be suitable for treating a number of DNA and RNA viruses .

Chemopreventive and Chemotherapeutic Effects

Mercapto-substituted 1,2,4-triazoles, which this compound is a part of, play an important role in chemopreventive and chemotherapeutic effects on cancer . They are used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .

Synthesis of S- and N-alkylated Products

The compound has been used in the synthesis of S- and N-alkylated products of triazolethiones . This was achieved by the reaction of 1-(3,4-dichlorobenzyl)-1H-1,2,4-triazole-3-thiol with 1-bromooctane in basic media using tetrabutylammonium bromide .

Antifungal Activities

While not directly related to the compound, it’s worth noting that similar azole compounds have been synthesized and tested for their in vitro antifungal activities against Candida albicans and Saccharomyces cerevisiae strains . This suggests potential antifungal applications for the compound.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-[(3,4-dichlorophenyl)methoxy]-2-phenylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2N2O/c21-16-11-10-14(12-17(16)22)13-25-24-19-9-5-4-8-18(19)23-20(24)15-6-2-1-3-7-15/h1-12H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEINYGCYSXQFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=CC(=C(C=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,4S)-1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-4-methylpyrrolidine-3-carboxamide](/img/structure/B2417516.png)

![ethyl 2-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2417523.png)

![2-((3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid](/img/structure/B2417526.png)

![4-[4-(Benzyloxy)phenyl]-2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2417531.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2417533.png)

![4-Amino-5-cyano-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide](/img/structure/B2417534.png)